molecular formula C19H22O3 B12121289 Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- CAS No. 132991-25-4

Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-

Cat. No.: B12121289
CAS No.: 132991-25-4
M. Wt: 298.4 g/mol
InChI Key: IJTKTHWGANOQAK-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core with a phenoxy group substituted at the para position, which is further modified with a 1,1-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- typically involves multi-step organic reactions. One common method starts with the preparation of the phenoxy intermediate. This can be achieved by reacting 4-hydroxybenzoic acid with 1,1-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoic acid group to benzyl alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can facilitate binding to specific sites, while the benzoic acid moiety may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler analog with a single carboxylic acid group.

    4-Hydroxybenzoic acid: Contains a hydroxyl group instead of the phenoxy group.

    4-(1,1-Dimethylpropyl)phenol: Lacks the benzoic acid moiety.

Uniqueness

Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- is unique due to its combination of a benzoic acid core with a phenoxy group and a 1,1-dimethylpropyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

132991-25-4

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

4-[[4-(2-methylbutan-2-yl)phenoxy]methyl]benzoic acid

InChI

InChI=1S/C19H22O3/c1-4-19(2,3)16-9-11-17(12-10-16)22-13-14-5-7-15(8-6-14)18(20)21/h5-12H,4,13H2,1-3H3,(H,20,21)

InChI Key

IJTKTHWGANOQAK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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